Bienvenue dans la boutique en ligne BenchChem!

1,3-Dibromo-7-methylimidazo[1,5-a]pyridine

Physicochemical Properties Medicinal Chemistry Lipophilicity

Optimize your synthetic pathway with 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine (CAS 1785486-67-0). The distinct 1,3-dibromo-7-methyl substitution pattern enables sequential, orthogonal cross-coupling reactions for rapid assembly of diverse compound libraries. Its strategic lipophilicity (cLogP ~3.17) is ideal for CNS & intracellular target programs. Utilized as a direct precursor to novel bidentate NHC ligands, this versatile heterocyclic scaffold streamlines hit-to-lead optimization and catalyst discovery while reducing multi-step synthesis burdens.

Molecular Formula C8H6Br2N2
Molecular Weight 289.958
CAS No. 1785486-67-0
Cat. No. B2907974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-7-methylimidazo[1,5-a]pyridine
CAS1785486-67-0
Molecular FormulaC8H6Br2N2
Molecular Weight289.958
Structural Identifiers
SMILESCC1=CC2=C(N=C(N2C=C1)Br)Br
InChIInChI=1S/C8H6Br2N2/c1-5-2-3-12-6(4-5)7(9)11-8(12)10/h2-4H,1H3
InChIKeyZJZCFUNXJYDCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-7-methylimidazo[1,5-a]pyridine (1785486-67-0): A Core Scaffold for Heterocyclic Synthesis


1,3-Dibromo-7-methylimidazo[1,5-a]pyridine (CAS 1785486-67-0) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family . It features a unique substitution pattern with bromine atoms at the 1- and 3-positions and a methyl group at the 7-position, with a molecular formula of C8H6Br2N2 and a molecular weight of 289.96 g/mol . This specific arrangement of functional groups provides distinct synthetic utility, making it a versatile intermediate for the construction of more complex molecules.

Why 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine Cannot Be Readily Substituted by Other Imidazopyridine Analogs


Substituting 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine with a simpler analog, such as a mono-brominated or non-methylated version, would fundamentally alter the synthetic pathway and the properties of the resulting products. The presence of two bromine atoms at the 1- and 3-positions enables sequential, orthogonal cross-coupling reactions, a feature not possible with mono-bromo analogs . Furthermore, the 7-methyl group increases molecular weight and lipophilicity compared to non-methylated analogs like 1,3-dibromoimidazo[1,5-a]pyridine (MW 275.93 g/mol), which can influence both the compound's physicochemical properties and the downstream biological activity of derived molecules .

Quantitative Differentiation of 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine from Closest Analogs


Molecular Weight and Lipophilicity Comparison: 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine vs. Non-Methylated Analog

The presence of a 7-methyl group distinguishes this compound from its non-methylated analog, 1,3-dibromoimidazo[1,5-a]pyridine. This structural difference results in a quantifiable increase in molecular weight and is predicted to enhance lipophilicity .

Physicochemical Properties Medicinal Chemistry Lipophilicity

Synthetic Versatility: Orthogonal Cross-Coupling Potential via 1,3-Dibromo Substitution

Unlike mono-brominated analogs (e.g., 1-bromoimidazo[1,5-a]pyridine or 3-bromoimidazo[1,5-a]pyridine), the presence of two bromine atoms at the 1- and 3-positions in this compound provides two orthogonal handles for sequential functionalization via cross-coupling reactions [1][2]. This allows for the controlled and divergent synthesis of complex 1,3-disubstituted imidazo[1,5-a]pyridines from a single precursor [3].

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Ligand Potential: Preorganization for N-Heterocyclic Carbene (NHC) Formation

Imidazo[1,5-a]pyridines are established precursors for N-heterocyclic carbene (NHC) ligands. The specific 1,3-dibromo substitution pattern is critical for pre-organizing the molecular framework for the formation of fused, bidentate NHC-metal complexes, as described in recent patent literature [1][2]. In contrast, analogs lacking these specific bromine atoms or the fused imidazo[1,5-a]pyridine core cannot access this ligand class directly, requiring additional synthetic steps or offering different coordination geometries.

Organometallic Chemistry Catalysis N-Heterocyclic Carbene

Optimal Research and Industrial Use-Cases for Procuring 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine


Divergent Synthesis of 1,3-Diarylated Imidazopyridine Libraries

Researchers in medicinal chemistry and chemical biology can utilize the orthogonal reactivity of the 1- and 3-bromo substituents for sequential, one-pot Suzuki-Miyaura cross-coupling reactions [1]. This allows for the rapid and efficient generation of diverse libraries of 1,3-diaryl-7-methylimidazo[1,5-a]pyridines for structure-activity relationship (SAR) studies. This approach minimizes the need for multiple synthetic pathways and reduces the procurement of diverse starting materials, streamlining the hit-to-lead optimization process.

Generation of Novel N-Heterocyclic Carbene (NHC) Ligands

This compound serves as a direct precursor to a novel class of N-heterocyclic carbene (NHC) ligands, as outlined in patent literature [2][3]. Researchers in organometallic and synthetic chemistry can procure this building block to synthesize bidentate NHC-metal complexes for investigation as catalysts in various transformations, such as cross-coupling or hydrogenation reactions. Its specific substitution pattern is essential for achieving the desired ligand geometry and electronic properties.

Synthesis of Bioactive Molecules with Enhanced Lipophilicity

For drug discovery programs targeting intracellular proteins or requiring central nervous system (CNS) penetration, the 7-methyl group offers an inherent advantage by increasing lipophilicity compared to non-methylated analogs . This compound provides a strategic starting point for synthesizing potential drug candidates, where the increased lipophilicity can improve membrane permeability and target engagement, potentially differentiating it from leads based on a simpler imidazopyridine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.